molecular formula C10H18FNO2 B15217167 tert-Butyl (3-(fluoromethyl)cyclobutyl)carbamate

tert-Butyl (3-(fluoromethyl)cyclobutyl)carbamate

Cat. No.: B15217167
M. Wt: 203.25 g/mol
InChI Key: SJTCLKHCXMDQAP-UHFFFAOYSA-N
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Description

tert-Butyl (3-(fluoromethyl)cyclobutyl)carbamate is a chemical compound with the molecular formula C10H18FNO2 It is a derivative of carbamic acid and features a tert-butyl group, a fluoromethyl group, and a cyclobutyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3-(fluoromethyl)cyclobutyl)carbamate typically involves the reaction of tert-butyl carbamate with a fluoromethyl cyclobutyl derivative under specific conditions. One common method involves the use of tert-butyl hydroperoxide as an oxidizing agent in the presence of a catalyst to facilitate the formation of the desired product . The reaction is usually carried out in a solvent such as dichloromethane or toluene at controlled temperatures to ensure optimal yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes using microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction parameters, and enhanced safety compared to traditional batch processes . The use of flow microreactors allows for the scalable production of this compound with consistent quality.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3-(fluoromethyl)cyclobutyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like tert-butyl hydroperoxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the fluoromethyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: tert-Butyl hydroperoxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a hydroxylated derivative, while reduction could produce a de-fluorinated cyclobutyl carbamate.

Scientific Research Applications

tert-Butyl (3-(fluoromethyl)cyclobutyl)carbamate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl (3-(fluoromethyl)cyclobutyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural features. The fluoromethyl group may enhance its binding affinity to target proteins, while the carbamate moiety can participate in hydrogen bonding and other interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (3-(fluoromethyl)cyclobutyl)carbamate is unique due to the presence of the fluoromethyl group, which can significantly influence its chemical reactivity and biological activity. The cyclobutyl ring adds rigidity to the molecule, potentially enhancing its stability and specificity in interactions with molecular targets.

Properties

Molecular Formula

C10H18FNO2

Molecular Weight

203.25 g/mol

IUPAC Name

tert-butyl N-[3-(fluoromethyl)cyclobutyl]carbamate

InChI

InChI=1S/C10H18FNO2/c1-10(2,3)14-9(13)12-8-4-7(5-8)6-11/h7-8H,4-6H2,1-3H3,(H,12,13)

InChI Key

SJTCLKHCXMDQAP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C1)CF

Origin of Product

United States

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